molecular formula C16H15FN2OS2 B2660651 N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896306-13-1

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide

Cat. No. B2660651
CAS RN: 896306-13-1
M. Wt: 334.43
InChI Key: WLOABIXUOYCYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as D4476, is a small molecule inhibitor of the protein kinase CK1 (casein kinase 1). CK1 is a serine/threonine kinase that plays a role in various cellular processes, including cell cycle regulation, DNA repair, and circadian rhythm. D4476 has been widely used in scientific research to investigate the role of CK1 in different biological systems.

Mechanism of Action

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide functions as a selective inhibitor of CK1, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream targets. By inhibiting CK1, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can modulate various cellular processes, including cell cycle regulation, DNA repair, and circadian rhythm.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has been shown to have various biochemical and physiological effects, including:
1. Cell cycle arrest: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can induce cell cycle arrest at different stages of the cell cycle, depending on the cell type and experimental conditions.
2. DNA damage response: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can sensitize cells to DNA damage and induce apoptosis in cancer cells.
3. Circadian rhythm disruption: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can disrupt the circadian rhythm by altering the expression of clock genes and affecting the activity of clock proteins.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a selective inhibitor of CK1, with minimal off-target effects.
2. Availability: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide is commercially available and can be easily obtained for research purposes.
3. Versatility: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can be used in a wide range of experimental systems, including cell culture, animal models, and biochemical assays.
Limitations:
1. Specificity: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide may not be specific to all isoforms of CK1, and alternative inhibitors may be required for certain experimental systems.
2. Toxicity: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can be toxic at high concentrations, and appropriate dose-response experiments should be performed to determine optimal concentrations for each experimental system.
3. Stability: N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide can degrade over time, and appropriate storage conditions should be used to maintain its stability.

Future Directions

There are several future directions for research involving N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide, including:
1. Development of more potent and selective CK1 inhibitors: Although N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a selective inhibitor of CK1, it may not be specific to all isoforms of the kinase. Future research could focus on developing more potent and selective inhibitors of CK1.
2. Investigation of CK1 isoform-specific functions: CK1 has several isoforms, and future research could focus on elucidating the specific functions of each isoform in different biological systems.
3. Application of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide in disease models: CK1 has been implicated in various diseases, including cancer and neurodegenerative disorders. Future research could investigate the potential therapeutic applications of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide in disease models.
Conclusion:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide is a small molecule inhibitor of the protein kinase CK1 that has been widely used in scientific research to investigate the role of CK1 in different biological systems. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide functions as a selective inhibitor of CK1, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream targets. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has several advantages and limitations for lab experiments, and there are several future directions for research involving N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide, including the development of more potent and selective CK1 inhibitors, investigation of CK1 isoform-specific functions, and application of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide in disease models.

Synthesis Methods

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide involves several steps, including the reaction of 4,5-dimethyl-2-nitrothiophene with ethyl cyanoacetate, followed by reduction and cyclization to form 3-cyano-4,5-dimethylthiophene-2-carboxylic acid. The acid is then reacted with 4-fluorothiophenol and thionyl chloride to form the corresponding acid chloride, which is finally reacted with 3-mercapto-N-(4-fluorophenyl)propanamide to yield N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has been used in a wide range of scientific research applications, including:
1. Cell cycle regulation: CK1 plays a critical role in regulating the cell cycle, and N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has been used to investigate the role of CK1 in different stages of the cell cycle.
2. DNA damage response: CK1 is involved in the DNA damage response pathway, and N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has been used to study the role of CK1 in DNA repair and apoptosis.
3. Circadian rhythm: CK1 is a key regulator of the circadian rhythm, and N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide has been used to study the molecular mechanisms underlying circadian rhythm regulation.

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS2/c1-10-11(2)22-16(14(10)9-18)19-15(20)7-8-21-13-5-3-12(17)4-6-13/h3-6H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOABIXUOYCYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.